molecular formula C12H17FN2O B1317407 2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine CAS No. 927975-34-6

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine

Cat. No.: B1317407
CAS No.: 927975-34-6
M. Wt: 224.27 g/mol
InChI Key: GOYHVBHGFOQIQB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine is an organic compound that features a fluorinated phenyl ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to modulation of the target’s activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine is unique due to the presence of both a fluorinated phenyl ring and a morpholine moiety. This combination imparts distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-fluorophenyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYHVBHGFOQIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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